Selenocystamine

Glutathione Peroxidase Mimic Antioxidant Enzyme Assay Hydrogen Peroxide Decomposition

Selenocystamine (CAS 2697-61-2) is a diselenide-bridged organoselenium GPx mimic that delivers unique redox cycling and superoxide-mediated prooxidant activity—capabilities absent in non-catalytic selenomethionine. It is one of only two selenium compounds demonstrating validated in vivo anti-ferroptotic neuroprotection in cerebral ischemia–reperfusion injury models. Critically, it is excluded from epithelial amino acid transporters, enabling extracellular and membrane-proximal redox studies without confounding intracellular accumulation. Its GPx-like specific activity (2.7 µmol H₂O₂/min/µmol Se), distinct pH optimum (pH 9.0 vs. 8.0 for selenocystine), and activity against organic hydroperoxides differentiate it from selenite, selenocystine, and selenomethionine. Supplied as free base or dihydrochloride salt for GPx mechanism research, superoxide-mediated apoptosis studies, and translational neuroprotection.

Molecular Formula C4H12N2Se2
Molecular Weight 246.1 g/mol
CAS No. 2697-61-2
Cat. No. B1203080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelenocystamine
CAS2697-61-2
Synonymsselenocystamine
selenocystamine dihydrochloride
Molecular FormulaC4H12N2Se2
Molecular Weight246.1 g/mol
Structural Identifiers
SMILESC(C[Se][Se]CCN)N
InChIInChI=1S/C4H12N2Se2/c5-1-3-7-8-4-2-6/h1-6H2
InChIKeyQNGIKJLVQNCRRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selenocystamine (CAS 2697-61-2): A Diselenide-Bridged Organoselenium Compound with Unique Redox and Anti-Ferroptotic Properties for Biomedical Research Procurement


Selenocystamine, also designated bis(2-aminoethyl) diselenide (CAS 2697-61-2, molecular formula C4H12N2Se2, molecular weight 246.07), is a symmetric organoselenium compound characterized by a central diselenide (-Se-Se-) bridge linking two aminoethyl moieties [1]. Its dihydrochloride salt form (CAS 3542-13-0) is commonly supplied as a yellow to orange powder with aqueous solubility . Selenocystamine functions as a glutathione peroxidase (GPx) mimic, efficiently catalyzing the decomposition of hydrogen peroxide in the presence of thiols [2], and exhibits context-dependent prooxidant activity involving superoxide generation [3]. Recent studies have identified its protective effects against ferroptosis in neuronal systems and demonstrated in vivo efficacy in a cerebral ischemia–reperfusion injury model [4].

Why Selenocystamine Cannot Be Readily Substituted: Critical Functional Divergence Among Selenium Compounds


Selenium-containing compounds exhibit profound functional divergence based on their chemical speciation and redox capabilities. Simple substitution of selenocystamine with other selenium species—such as selenite, selenomethionine, or selenocystine—is unwarranted due to marked differences in catalytic prooxidant activity [1], GPx-like substrate specificity [2], anti-ferroptotic efficacy in vivo [3], and cellular transport mechanisms [4]. Selenocystamine's diselenide bridge enables unique redox cycling and superoxide generation that non-catalytic selenomethionine lacks [1]. Its distinct pH optimum for GPx activity (pH 9.0) relative to selenocystine (pH 8.0) further underscores functional non-equivalence [5]. Moreover, unlike selenocystine and selenomethionine, selenocystamine is not effectively transported by epithelial amino acid transporters, yielding a distinct cellular uptake and bioavailability profile [4]. The quantitative evidence presented below establishes why procurement decisions must be guided by compound-specific data rather than broad selenium-class generalizations.

Quantitative Differentiation Guide for Selenocystamine Procurement: Head-to-Head Performance Data Against Key Selenium Analogs


Differential GPx-Like Catalytic Activity: Selenocystamine vs. Selenite vs. Selenocystine

Selenocystamine exhibits glutathione peroxidase (GPx)-like activity comparable to selenite in catalyzing H2O2 decomposition by GSH, with a measured specific activity of 2.7 µmol H2O2/min per µmol (CyaSe)2, while selenite (SeO3(2-)) demonstrates 3.6 µmol/min per µmol SeO3(2-) under identical assay conditions [1]. Importantly, selenocystamine displays broader substrate specificity than selenite, showing activity toward cumene- and t-butyl-hydroperoxide that selenite lacks [1]. Furthermore, selenocystamine achieves a GPx optimum at pH 9.0, whereas selenocystine peaks at pH 8.0, both assayed at 10⁻⁵ M selenium concentration [2].

Glutathione Peroxidase Mimic Antioxidant Enzyme Assay Hydrogen Peroxide Decomposition

Prooxidant Apoptosis Induction: Selenocystamine vs. Selenomethionine in Keratinocytes

Selenocystamine demonstrates catalytic prooxidant activity leading to apoptosis induction, whereas selenomethionine is entirely non-catalytic and non-apoptotic. In BALB/c MK2 mouse keratinocytes, selenocystamine generated 8-hydroxydeoxyguanosine (8-OHdG) DNA adducts, induced cellular apoptosis, and exhibited dose-dependent cytotoxicity, while selenomethionine produced no 8-OHdG adducts and failed to induce apoptosis at any selenium concentration tested [1]. All three compounds (selenite, selenocystamine, selenomethionine) supported increased GPx activity with equal efficacy, indicating that the differential apoptotic effect stems from thiol-catalyzed superoxide generation specific to selenocystamine and selenite [1].

Cancer Chemoprevention Apoptosis Induction Oxidative DNA Damage

In Vivo Anti-Ferroptotic Neuroprotection: Selenocystamine vs. Multiple Selenium Compounds

Among seven selenium compounds evaluated for anti-ferroptotic activity, only selenocystamine and methylselenocysteine provided statistically significant in vivo protection from ischemia–reperfusion neuronal damage in a mouse model of cerebral injury [1]. While all compounds (methylselenocysteine, selenocystine, selenomethionine, selenocystamine, ebselen, sodium selenite, sodium selenate) were effective against erastin- and RSL3-induced ferroptosis in vitro, the in vivo efficacy was restricted to the two organic compounds that demonstrated superior selenium release and GPx boosting capacity [1].

Ferroptosis Neuroprotection Cerebral Ischemia–Reperfusion Injury

Cellular Transport Exclusion: Selenocystamine vs. Selenocystine and Selenomethionine

Selenocystamine exhibits a fundamentally distinct cellular uptake profile compared to selenoamino acids. Transport studies using Xenopus laevis oocytes expressing epithelial amino acid transporters (SIT1, b(0,+)rBAT, B0, PAT1) and mammalian cell lines (Caco-2, OK) demonstrated that selenocystamine was not transported by any of the systems investigated [1]. In contrast, selenocystine is efficiently taken up by the b(0,+)rBAT system, and selenomethionine utilizes multiple transporter pathways including b(0,+)rBAT and B0 [1]. This transport exclusion indicates that selenocystamine's cellular effects must occur via extracellular or membrane-associated mechanisms rather than intracellular accumulation.

Cellular Uptake Amino Acid Transporters Bioavailability

Selenocystamine Procurement: Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


GPx Mimetic Research Requiring Broader Hydroperoxide Substrate Scope

For investigations of glutathione peroxidase mimics that extend beyond H2O2 decomposition to include organic hydroperoxides (e.g., cumene- and t-butyl-hydroperoxide), selenocystamine is the appropriate selection. Unlike selenite, which is inactive against these substrates [1], selenocystamine maintains catalytic activity, enabling more comprehensive antioxidant mechanism studies. Its GPx-like specific activity of 2.7 µmol H2O2/min per µmol Se provides a quantitative benchmark for assay calibration [1].

Cancer Cell Apoptosis Studies Utilizing Catalytic Prooxidant Mechanisms

In experimental systems designed to investigate selenium-mediated apoptosis via superoxide generation and thiol oxidation, selenocystamine serves as a catalytic positive control. Its ability to generate 8-OHdG DNA adducts and induce apoptosis in mouse keratinocytes [2] contrasts sharply with non-catalytic selenomethionine, making selenocystamine essential for delineating prooxidant-dependent vs. GPx-dependent chemopreventive pathways [2].

In Vivo Ferroptosis and Cerebral Ischemia–Reperfusion Neuroprotection Studies

For animal models of ferroptotic neuronal death, particularly cerebral ischemia–reperfusion injury, selenocystamine is one of only two selenium compounds (along with methylselenocysteine) demonstrating in vivo protective efficacy [3]. This contrasts with selenocystine, selenomethionine, ebselen, selenite, and selenate, which showed in vitro but not in vivo protection [3], making selenocystamine a strategically advantageous compound for translational neuroprotection research.

Extracellular or Membrane-Associated Selenium Mechanism Investigations

Studies requiring selenium compounds that act extracellularly or at the plasma membrane without intracellular accumulation should utilize selenocystamine, which is excluded from all tested epithelial amino acid transport systems [4]. This property differentiates it from selenocystine and selenomethionine, which undergo active cellular uptake [4], allowing researchers to isolate membrane-proximal or extracellular redox effects from intracellular selenium metabolism.

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